2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.0829337 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile (CAS Number: 931317-67-8) is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C19H16ClN3O4, with a molecular weight of approximately 385.8 g/mol. The structure includes a furan ring, an oxazole ring, and a morpholine moiety, which contribute to its unique chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C19H16ClN3O4 |
Molecular Weight | 385.8 g/mol |
CAS Number | 931317-67-8 |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects on several cancer cell lines, including HeLa and QGY-7701. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
A comparative study highlighted the effectiveness of this compound relative to other furan and oxazole derivatives, reinforcing its promising role as an anticancer agent .
Case Studies
- In Vitro Assessment : A study conducted by Rangappa et al. evaluated the anticancer activity of various furan derivatives, including our compound, using MTT assays. The results indicated that it significantly reduced cell viability in cancer cell lines compared to control groups .
- Mechanistic Insights : Another investigation focused on the interaction of the compound with specific enzymes involved in cancer progression. The findings suggested that it may inhibit key signaling pathways associated with tumor growth .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound is crucial for its biological activity. Substitutions at specific positions on the oxazole ring have been shown to influence both antimicrobial and anticancer efficacy. For example:
Substitution Position | Effect on Activity |
---|---|
C-2 | Enhances interaction with target enzymes |
C-4 | Critical for anticancer activity |
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-13-1-3-14(4-2-13)25-12-15-5-6-17(26-15)18-22-16(11-21)19(27-18)23-7-9-24-10-8-23/h1-6H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXIHLGJSGWBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.